molecular formula C17H19NO4S B14548690 2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide CAS No. 62274-23-1

2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14548690
CAS No.: 62274-23-1
M. Wt: 333.4 g/mol
InChI Key: TVVSASSEHAAXQA-UHFFFAOYSA-N
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Description

2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with benzyl, formyl, propan-2-yloxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the benzyl, formyl, and propan-2-yloxy groups through a series of substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-5-formylbenzene-1-sulfonamide
  • 3-[(Propan-2-yl)oxy]benzene-1-sulfonamide
  • 5-Formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide

Uniqueness

2-Benzyl-5-formyl-3-[(propan-2-yl)oxy]benzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

62274-23-1

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

2-benzyl-5-formyl-3-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C17H19NO4S/c1-12(2)22-16-9-14(11-19)10-17(23(18,20)21)15(16)8-13-6-4-3-5-7-13/h3-7,9-12H,8H2,1-2H3,(H2,18,20,21)

InChI Key

TVVSASSEHAAXQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)C=O)S(=O)(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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